molecular formula C10H5ClF3NO B1425315 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-54-7

6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one

Cat. No. B1425315
M. Wt: 247.6 g/mol
InChI Key: HJPMONZQAKUYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one” is a chemical compound with the CAS Number: 1065092-54-7 . Its molecular weight is 247.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5ClF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.6 . More specific physical and chemical properties such as density, boiling point, and flash point were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one, as a derivative of quinoline, finds application in the field of corrosion inhibition. Quinoline derivatives are recognized for their effectiveness in protecting metals against corrosion due to their ability to form stable chelating complexes with metallic surfaces. These compounds show good performance in preventing metallic corrosion, which is attributed to their high electron density that facilitates the formation of strong bonds with metal atoms. This makes them valuable in various industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry and Pharmacological Applications

In medicinal chemistry, quinoline and its derivatives, including 6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one, have been extensively studied for their broad spectrum of biological activities. These compounds are integral to drug design and have shown significant efficacies in pharmacological applications. The versatility of quinoline as a pharmacophore makes it a cornerstone in the development of new therapeutic agents, highlighting its indispensable role in the advancement of medicinal chemistry (Ajani, Iyaye, & Ademosun, 2022).

Green Chemistry Approaches

The synthesis and application of quinoline derivatives, including 6-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one, are also notable in the context of green chemistry. Efforts are being made to develop environmentally friendly, non-toxic methods for producing quinoline scaffolds. These green chemistry approaches aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, promoting safer and more sustainable practices in chemical synthesis (Nainwal et al., 2019).

Optoelectronic and Material Science

Quinoline derivatives are explored for their potential in optoelectronics and material science due to their unique electronic properties. These compounds can serve as building blocks for organic semiconductors, sensors, and other materials with specialized electronic functions. The electron-deficient nature and planarity of quinoline-based systems facilitate efficient π–π stacking, making them suitable for applications in electronic devices, light-emitting diodes, and energy storage materials (Segura et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It’s important to handle it with appropriate safety measures, including wearing suitable personal protective equipment .

properties

IUPAC Name

6-chloro-8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMONZQAKUYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 2
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 3
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 4
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 6
6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.